Comparative PHD2 Inhibitory Potency: HIF Phd Inhibitor 4 Exhibits ~6-Fold Greater PHD2 Potency Than Roxadustat
HIF Phd Inhibitor 4 (Compound 13) inhibits PHD2 with an IC50 of 100 nM in cell-free enzymatic assays . In comparison, the clinically approved pan-PHD inhibitor roxadustat (FG-4592, CAS 808118-40-3) exhibits a PHD2 IC50 of 591 nM . The ~6-fold difference in PHD2 inhibitory potency may translate into lower dosing requirements for achieving comparable target engagement, particularly relevant in studies where minimizing compound exposure is desired.
| Evidence Dimension | PHD2 Enzyme Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 100 nM |
| Comparator Or Baseline | Roxadustat (FG-4592): 591 nM |
| Quantified Difference | ~6-fold lower IC50 (higher potency) |
| Conditions | Cell-free enzymatic assay (PHD2 inhibition) |
Why This Matters
Higher PHD2 potency enables lower compound concentrations for target engagement, potentially reducing off-target effects and conserving compound inventory.
